N-(6-Amino-5-iodopyridin-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(6-Amino-5-iodopyridin-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an iodine atom attached to a pyridine ring, an amino group, and a pyrazole ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-5-iodopyridin-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the iodination of a pyridine derivative, followed by the introduction of an amino group. The pyrazole ring is then formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-5-iodopyridin-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-(6-Amino-5-iodopyridin-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(6-Amino-5-iodopyridin-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The iodine atom and amino group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The compound’s structure allows it to modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Amino-5-iodopyridin-2-yl)acetamide
- 2,6-Diamino-3-iodopyridine
Uniqueness
Compared to similar compounds, N-(6-Amino-5-iodopyridin-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is unique due to the presence of the pyrazole ring and the specific arrangement of functional groups.
Properties
Molecular Formula |
C11H12IN5O |
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Molecular Weight |
357.15 g/mol |
IUPAC Name |
N-(6-amino-5-iodopyridin-2-yl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H12IN5O/c1-2-17-8(5-6-14-17)11(18)16-9-4-3-7(12)10(13)15-9/h3-6H,2H2,1H3,(H3,13,15,16,18) |
InChI Key |
JVDOGDXVGBACSP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC(=C(C=C2)I)N |
Origin of Product |
United States |
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